molecular formula C14H19BrFNO B8545729 3-[2-(2-Fluoro-5-bromobenzyloxy)ethyl]piperidine

3-[2-(2-Fluoro-5-bromobenzyloxy)ethyl]piperidine

Cat. No.: B8545729
M. Wt: 316.21 g/mol
InChI Key: HZQULVDFUUFXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-Fluoro-5-bromobenzyloxy)ethyl]piperidine is a useful research compound. Its molecular formula is C14H19BrFNO and its molecular weight is 316.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19BrFNO

Molecular Weight

316.21 g/mol

IUPAC Name

3-[2-[(5-bromo-2-fluorophenyl)methoxy]ethyl]piperidine

InChI

InChI=1S/C14H19BrFNO/c15-13-3-4-14(16)12(8-13)10-18-7-5-11-2-1-6-17-9-11/h3-4,8,11,17H,1-2,5-7,9-10H2

InChI Key

HZQULVDFUUFXLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCOCC2=C(C=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)OC(=O)N1CCCC(CCOCc2cc(Br)ccc2F)C1
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Synthesis routes and methods II

Procedure details

In a 1-ml round bottom flask 1-(t-butoxycarbonyl)-3-[2-(2-fluoro-5-bromobenzyloxy)ethyl]piperidine (0.495 g) was dissolved in methylene chloride (4 ml) under a nitrogen atmosphere. The solution was cooled to 0° C. and trifluoroacetic acid (1 ml) was slowly added dropwise. The resulting mixture was stirred for thirty minutes at ambient temperature. The progress of the reaction was monitored by thin layer chromatography. The reaction mixture was partitioned between 1 M potassium carbonate and methylene chloride. The aqueous fraction was back extracted with methylene chloride. The organic fractions were combined, and dried over sodium sulfate. The solvents were removed in vacuo. The resulting residue was used as is.
Quantity
1 mL
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reactant
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1-(t-butoxycarbonyl)-3-[2-(2-fluoro-5-bromobenzyloxy)ethyl]piperidine
Quantity
0.495 g
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reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

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